

# Disperse Orange 44: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Disperse Orange 44

Cat. No.: B3418293

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An In-depth Technical Guide on the Core Chemical Structure and Properties of **Disperse Orange 44** for Researchers, Scientists, and Drug Development Professionals.

**Disperse Orange 44** is a monoazo dye characterized by its vibrant orange hue. As a member of the disperse dye class, it exhibits low water solubility and is primarily utilized in the textile industry for coloring hydrophobic fibers such as polyester.<sup>[1][2]</sup> While its main application lies in coloration, the broader class of azo dyes has garnered attention in medicinal chemistry and toxicology, warranting a closer examination of its properties for researchers in drug development.<sup>[3][4][5]</sup> This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential biological relevance of **Disperse Orange 44**.

## Chemical and Physical Properties

**Disperse Orange 44** is identified by the CAS number 4058-30-4.<sup>[6]</sup> An alternative CAS number, 12223-26-6, is also associated with this compound.<sup>[1]</sup> Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers of **Disperse Orange 44**

Identifier	Value
IUPAC Name	3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanenitrile
CAS Number	4058-30-4
Alternative CAS Number	12223-26-6
Molecular Formula	C <sub>18</sub> H <sub>15</sub> ClN <sub>6</sub> O <sub>2</sub>
Molecular Weight	382.8 g/mol [1][2]
Canonical SMILES	<chem>C1=CC(=CC=C1N=NC2=C(C=C(C=C2))--INVALID-LINK--[O-])Cl)N(CCC#N)CCC#N</chem>
InChI Key	ZXXVVTBKBDTSE-UHFFFAOYSA-N

Table 2: Physicochemical Properties of **Disperse Orange 44**

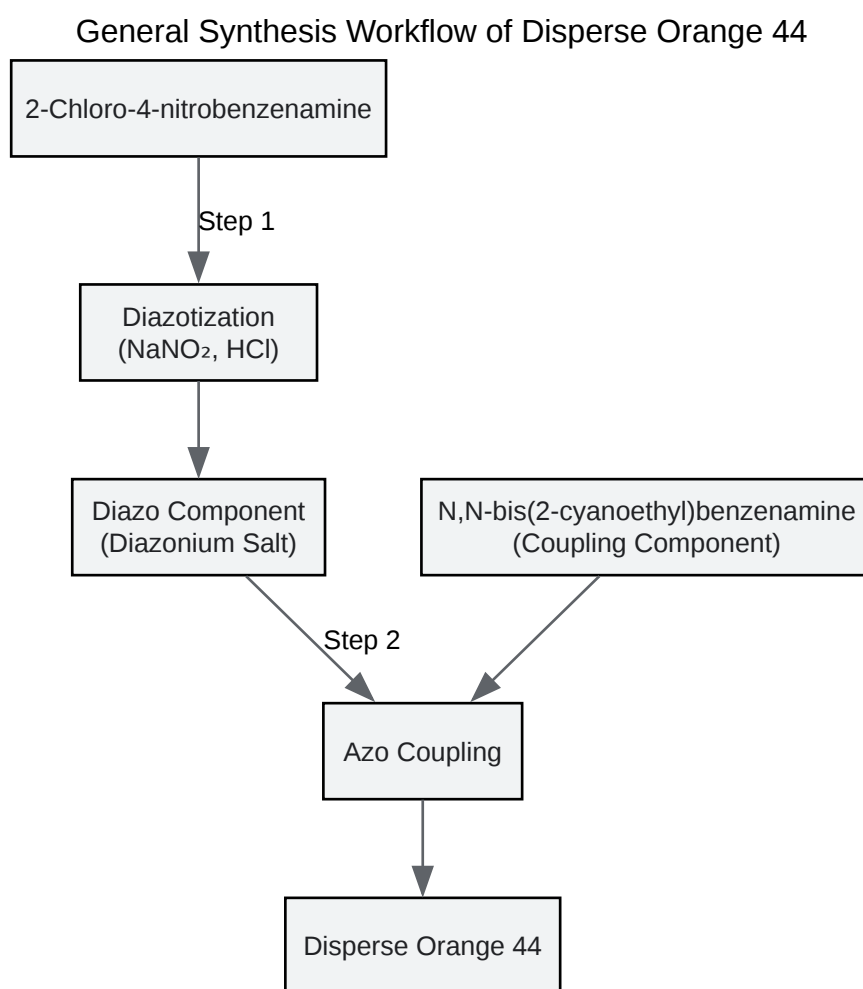
Property	Value
Appearance	Orange powder
Boiling Point	663.8 ± 55.0 °C (Predicted)
Density	1.30 ± 0.1 g/cm <sup>3</sup> (Predicted)
Water Solubility	Sparingly soluble
Melting Point	Not available
λ <sub>max</sub>	Not available

## Synthesis and Experimental Protocols

The synthesis of **Disperse Orange 44** involves a standard azo coupling reaction. The general methodology is outlined below.

### General Synthesis Protocol

The synthesis of **Disperse Orange 44** is achieved through the diazotization of 2-chloro-4-nitrobenzenamine, followed by a coupling reaction with N,N-bis(2-cyanoethyl)benzenamine.[1]  
[2]



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General synthesis workflow for **Disperse Orange 44**.

## Experimental Protocol: Direct Peptide Reactivity Assay (DPRA) for Skin Sensitization Potential

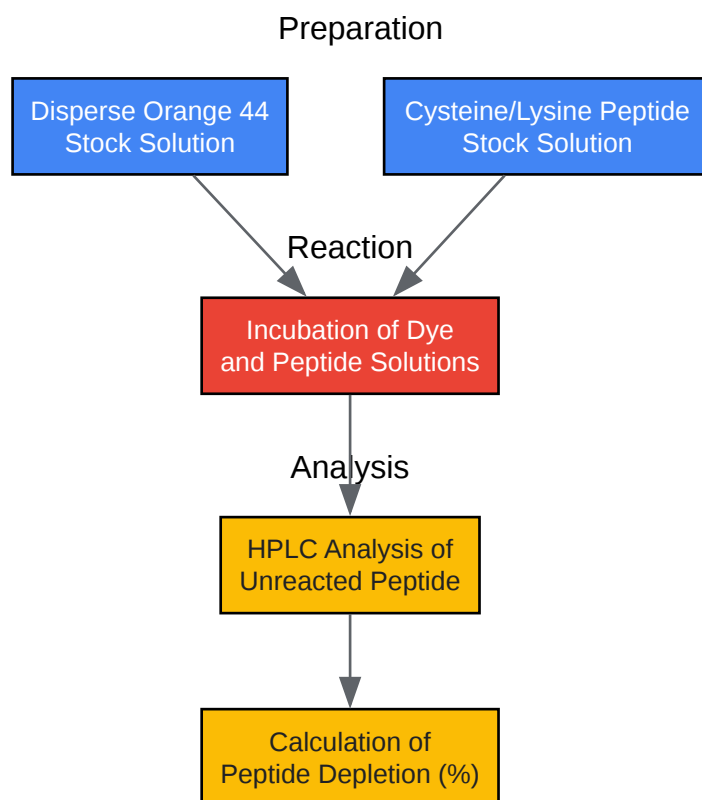
A study investigating the sensitization activity of azobenzene disperse dyes, including **Disperse Orange 44**, utilized the Direct Peptide Reactivity Assay (DPRA).[7] This in vitro method assesses the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins that can initiate skin sensitization.[7]

#### Methodology:

- **Preparation of Solutions:** Stock solutions of **Disperse Orange 44** and the synthetic peptides (cysteine-containing and lysine-containing) are prepared in an appropriate solvent (e.g., acetonitrile).
- **Reaction Incubation:** The dye solution is incubated with each peptide solution at a specific concentration ratio for a defined period (e.g., 24 hours) at room temperature.
- **Quenching:** The reaction is stopped by the addition of a quenching agent.
- **Analysis:** The concentration of the remaining unreacted peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation of Peptide Depletion:** The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the sample incubated with the dye to the peak area of the peptide in a control sample.

The results of the DPRA can be used to classify the skin sensitization potential of the test chemical.[7]

## DPRA Experimental Workflow for Disperse Orange 44



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Workflow for the Direct Peptide Reactivity Assay (DPRA).

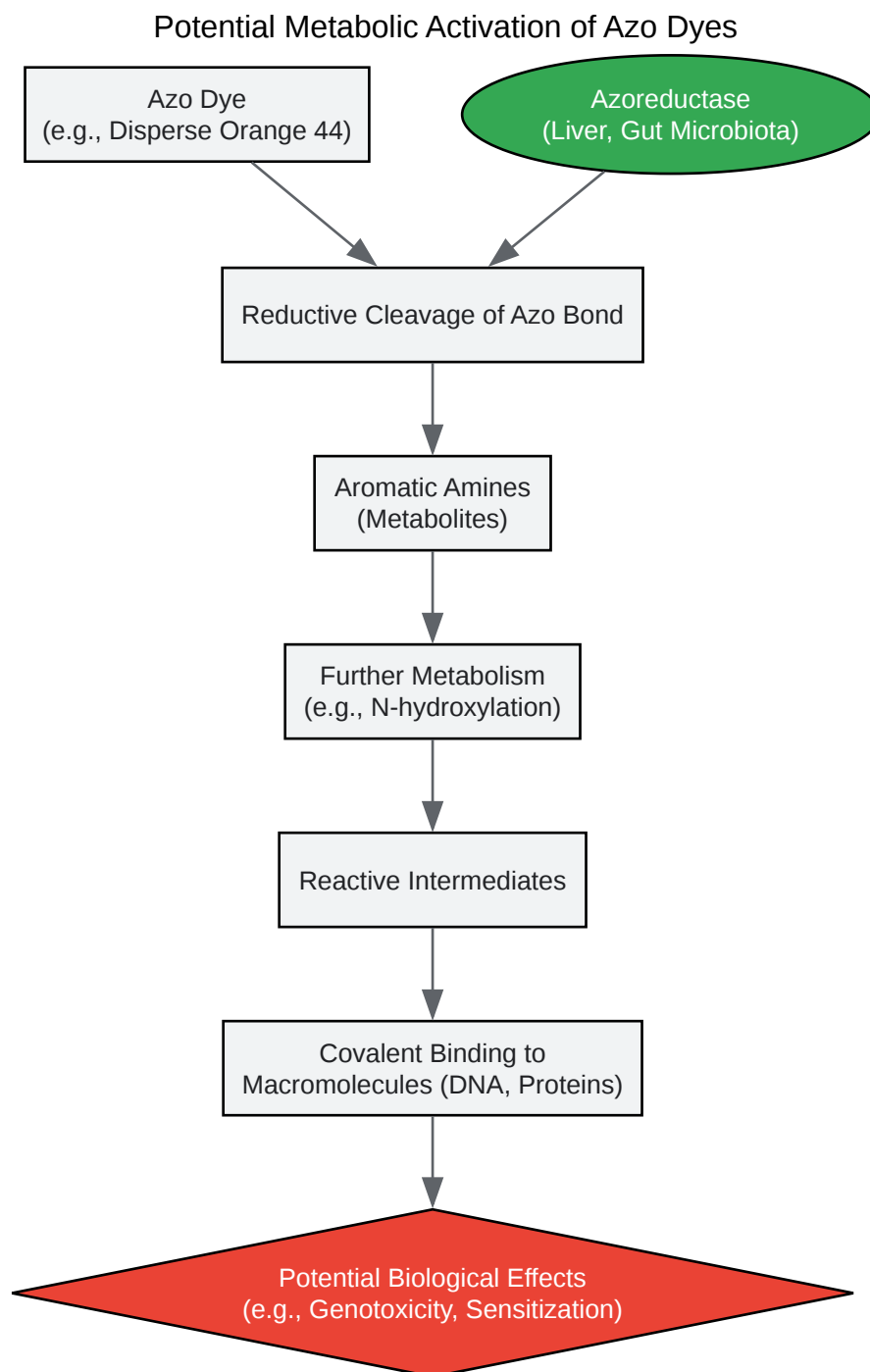
## Relevance to Drug Development

Direct research on **Disperse Orange 44** in the context of drug development and specific signaling pathways is currently lacking in the available scientific literature. However, the broader class of azo compounds has been a subject of interest in medicinal chemistry for their diverse biological activities.[3][4][5]

Azo compounds have been investigated for a range of therapeutic applications, including as antibacterial, antifungal, antiviral, and anticancer agents.[5][8] The biological activity of some

azo compounds is attributed to their metabolic cleavage into aromatic amines, which can then exert various physiological effects. This metabolic activation is a critical consideration in the toxicological assessment of azo dyes. Some metabolites of azo dyes have been shown to be mutagenic or carcinogenic.[9]

For instance, some azo dyes can undergo reductive cleavage of the azo bond by enzymes such as azoreductases, which are present in the liver and gut microbiota. This process can generate potentially reactive aromatic amines that can bind to macromolecules like DNA, leading to genotoxicity.[10] Studies on other disperse dyes, such as Disperse Orange 1 and Disperse Red 1, have indicated that they can induce DNA damage and cytotoxic effects in human cell lines.[10][11] **Disperse Orange 44** has been identified as a potential skin sensitizer.  
[7]



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Potential metabolic pathway of azo dyes leading to biological activity.

Given the structural similarities of **Disperse Orange 44** to other azo dyes with known biological activities, further investigation into its toxicological profile and potential interactions with biological systems is warranted for researchers in drug development and safety assessment. The potential for skin sensitization, as indicated by the DPRA, is a key area for consideration. [7] However, it is crucial to reiterate that specific signaling pathways modulated by **Disperse Orange 44** have not been elucidated in the current body of scientific literature.

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